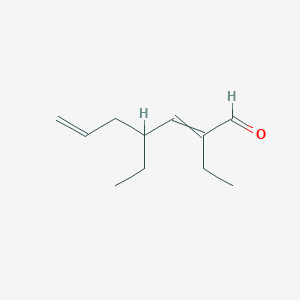
2,4-Diethyl-2,6-heptadienal
Cat. No. B8721794
M. Wt: 166.26 g/mol
InChI Key: QAFGEOHWEQLURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04380675
Procedure details


Into a 0.5 liter shaking autoclave with glass insert, 33.2 g (0.2 mol.) 2,4-diethyl-2,6-heptadienal, 70 ml methanol and 3 g freshly prepared Raney nickel were introduced. The hydrogenation takes about 165 minutes after the pressure becomes constant. Subsequently, the catalyst is filtered off and after withdrawal of the solvent, distillation takes place in a water jet vacuum. The yield is 28 g, corresponding to 81.4% of the theoretical amount. B.p.12 : 109° C., colorless oil, fruit-like fragrance.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3](=[CH:6][CH:7]([CH2:11][CH3:12])[CH2:8][CH:9]=[CH2:10])[CH:4]=[O:5])[CH3:2]>[Ni].CO>[CH2:1]([CH:3]([CH2:6][CH:7]([CH2:11][CH3:12])[CH2:8][CH2:9][CH3:10])[CH2:4][OH:5])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)=CC(CC=C)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were introduced
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Subsequently, the catalyst is filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
after withdrawal of the solvent, distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
109° C., colorless oil, fruit-like fragrance
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
